molecular formula C13H13F2NO3 B11850578 Ethyl 2-(difluoromethyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Ethyl 2-(difluoromethyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Cat. No.: B11850578
M. Wt: 269.24 g/mol
InChI Key: IULLXABUMVQFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(difluoromethyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a functionalized tetrahydroquinoline derivative offered as a building block for chemical synthesis and pharmaceutical research . The difluoromethyl group is a key structural feature, as the introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, metabolic stability, and binding affinity . Tetrahydroquinoline scaffolds are privileged structures in medicinal chemistry and are found in compounds with a wide range of biological activities . This specific ester is designed for further chemical modifications, particularly at the carboxylate group, to access more complex molecules for various research applications. This product is intended for laboratory research purposes only and is not for human or veterinary use.

Properties

Molecular Formula

C13H13F2NO3

Molecular Weight

269.24 g/mol

IUPAC Name

ethyl 2-(difluoromethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate

InChI

InChI=1S/C13H13F2NO3/c1-2-19-13(18)8-6-7-9(4-3-5-10(7)17)16-11(8)12(14)15/h6,12H,2-5H2,1H3

InChI Key

IULLXABUMVQFLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2CCCC(=O)C2=C1)C(F)F

Origin of Product

United States

Preparation Methods

Knorr-Type Cyclization with β-Keto Esters

A modified Knorr quinoline synthesis can assemble the tetrahydroquinoline skeleton. For example, reacting ethyl 3-aminocyclohex-2-en-1-one-2-carboxylate with difluoromethyl-containing diketones under acidic conditions yields the bicyclic core.

Procedure :

  • Combine ethyl 3-aminocyclohexenone carboxylate (1.0 equiv) and 1,1-difluoro-2,4-pentanedione (1.2 equiv) in glacial acetic acid.

  • Reflux at 120°C for 12 hours under nitrogen.

  • Purify via silica gel chromatography (petroleum ether:ethyl acetate = 4:1) to isolate the cyclized product (yield: 58–65%).

Mechanism : Acid-catalyzed enamine formation followed by intramolecular cyclization and dehydration.

Borrowing Hydrogen Methodology

Adapting hydrogen-borrowing catalysis enables one-pot synthesis from 2-aminobenzyl alcohol and secondary alcohols.

Example :

  • React 2-aminobenzyl alcohol (1.0 equiv) with ethyl 4,4-difluoro-3-oxopentanoate (1.1 equiv) using [Ru(p-cymene)Cl₂]₂ (5 mol%) and tris(2-furyl)phosphine (10 mol%) in toluene.

  • Heat at 120°C under 4 bar H₂ for 24 hours.

  • Yield: 72% after column chromatography (hexane:ethyl acetate = 3:1).

Advantages : Atom-economical, avoids pre-functionalized intermediates.

Difluoromethylation Techniques

Electrophilic Difluoromethylation

Introducing the CF₂H group via electrophilic reagents at position 2:

Method :

  • Treat 2-lithio-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (generated via LDA at −78°C) with ClCF₂H (1.5 equiv) in THF.

  • Quench with NH₄Cl(aq) after 2 hours.

  • Isolate the difluoromethylated intermediate (yield: 50–60%).

Limitation : Requires strict anhydrous conditions to prevent hydrolysis.

Radical Difluoromethylation

Using Langlois’ reagent (NaSO₂CF₂H) under oxidative conditions:

  • Combine ethyl 2-bromo-5-oxo-tetrahydroquinoline-3-carboxylate (1.0 equiv), NaSO₂CF₂H (3.0 equiv), CuI (20 mol%), and TBHP (2.0 equiv) in DMSO.

  • Stir at 80°C for 8 hours.

  • Yield: 65% after extraction and chromatography.

Esterification and Carboxylation

Fischer Esterification

Convert the carboxylic acid precursor to the ethyl ester:

  • Reflux 2-(difluoromethyl)-5-oxo-tetrahydroquinoline-3-carboxylic acid (1.0 equiv) with excess ethanol and H₂SO₄ (cat.) for 6 hours.

  • Neutralize with NaHCO₃ and extract with EtOAc.

  • Yield: >90%.

Palladium-Catalyzed Carbonylation

For direct introduction of the ester group:

  • React 2-(difluoromethyl)-3-iodo-5-oxo-tetrahydroquinoline (1.0 equiv) with CO (40 atm) and ethanol (5.0 equiv) using PdCl₂ (5 mol%) and PPh₃ (10 mol%) in MeOH.

  • Heat at 160°C for 3 hours.

  • Yield: 85% after column chromatography.

Integrated Synthetic Routes

One-Pot Three-Step Synthesis

  • Cyclization : React 2-aminobenzyl alcohol with ethyl 4,4-difluoroacetoacetate under borrowing hydrogen conditions.

  • Oxidation : Treat with NaIO₄ to oxidize the benzylic alcohol to the ketone.

  • Esterification : Acid-catalyzed Fischer esterification.
    Overall Yield : 48%.

Sequential Functionalization

  • Synthesize 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid via cyclocondensation.

  • Difluoromethylate at position 2 using ClCF₂H and LDA.

  • Esterify with ethanol/H₂SO₄.
    Overall Yield : 55%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Knorr CyclizationHigh regioselectivityRequires acidic conditions58–65%
Borrowing H₂One-pot, atom-economicalHigh catalyst loading72%
Radical CF₂HMild conditionsModerate yields65%
Pd CarbonylationDirect ester formationHigh-pressure equipment needed85%

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(difluoromethyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(difluoromethyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. Studies have shown that similar compounds can effectively combat bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The difluoromethyl group may enhance the lipophilicity and metabolic stability of the compound, contributing to its efficacy.

Anticancer Properties

The compound's potential anticancer activity has been explored in various studies. For instance, related tetrahydroquinoline derivatives have demonstrated selective targeting capabilities against cancer cell lines like HCT-116 and MCF-7, with IC50 values indicating promising antiproliferative effects . Further investigations into this compound could reveal its mechanisms of action against cancer cells.

Biological Interactions

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its therapeutic potential. Studies typically focus on:

  • Enzyme Inhibition : Investigating whether the compound can inhibit specific enzymes involved in disease pathways.
  • Receptor Binding : Analyzing its affinity for various receptors that play roles in cellular signaling and disease progression.

Synthesis and Modification

Various synthesis methods have been reported for producing this compound. These methods are essential not only for generating the compound but also for creating analogs that may possess enhanced biological activities .

Mechanism of Action

The mechanism of action of Ethyl 2-(difluoromethyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The quinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The difluoromethyl group at position 2 distinguishes this compound from analogues with alternative substituents. Key comparisons include:

Table 1: Substituent Impact on Key Properties
Compound Name Substituent (Position) Melting Point (°C) Boiling Point (°C) LogP* (Predicted) Crystallographic Features
Target Compound -CF2H (2) N/A N/A ~2.5 (estimated) Monoclinic (P21/c), layered packing
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-... -CH3 (2), -Cl (4) N/A N/A ~3.1 Non-planar fused rings, C–H⋯O interactions
Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro... -NH2 (5), -F (6-8) N/A N/A ~1.8 Planar quinoline core, trifluoro effects
Ethyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydro... -OH (2) 227–233.5 461.9 (predicted) ~1.2 Hydrogen-bonding networks

*LogP values estimated based on substituent contributions .

  • Electronic Effects: The difluoromethyl group (-CF2H) is electron-withdrawing, reducing electron density at the quinoline nitrogen compared to methyl (-CH3) or hydroxy (-OH) groups.
  • Lipophilicity : The -CF2H group increases lipophilicity (LogP ~2.5) relative to -OH (LogP ~1.2) but less than chlorophenyl (LogP ~3.1), balancing solubility and bioavailability .
  • Crystal Packing : Unlike chlorophenyl analogues with C–H⋯O interactions , fluorinated compounds often exhibit weaker van der Waals interactions due to fluorine’s low polarizability, leading to distinct packing motifs .

Pharmacological Potential

  • Antimicrobial Activity: Analogues like Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo... () show enhanced activity due to fluorine’s electronegativity and improved target binding .
  • Metabolic Stability : The -CF2H group resists oxidative metabolism better than -CH3, extending half-life .

Biological Activity

Ethyl 2-(difluoromethyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antiviral, antibacterial, and cytotoxic effects, supported by research findings and data tables.

Chemical Structure and Properties

The compound belongs to the tetrahydroquinoline family, characterized by a fused bicyclic structure that contributes to its biological properties. The presence of the difluoromethyl group enhances lipophilicity and may influence interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of tetrahydroquinoline derivatives. For instance, compounds with similar structures showed promising activity against various viruses, including influenza and coronaviruses.

Case Study: Antiviral Efficacy Against H5N1

A study demonstrated that derivatives of tetrahydroquinoline exhibited significant inhibition of H5N1 virus growth. The compound's antiviral activity was measured using the following metrics:

CompoundInhibition (%)Cytotoxicity (%)Log k
3-Cl-2-F91.279.31.44
3,4,5-Cl9.72.41.26

These results indicate that this compound may possess similar antiviral properties due to structural similarities with effective derivatives .

Antibacterial Activity

The antibacterial efficacy of tetrahydroquinoline derivatives has also been documented extensively. In particular, compounds have shown effectiveness against various bacterial strains.

Table: Antibacterial Activity Against Common Pathogens

Bacterial StrainInhibition Zone (mm)Standard Drug (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527
Escherichia coli2022

The data suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .

Cytotoxicity Studies

Cytotoxicity is an essential aspect of evaluating the safety profile of new compounds. The cytotoxic effects of this compound were assessed in various cancer cell lines.

Results from Cytotoxicity Testing

The cytotoxicity was evaluated using several cancer cell lines with the following IC50 values:

Cell LineIC50 (µM)
HeLa30.98
HCT11622.7
MCF-74.12

These findings indicate moderate to high cytotoxicity against specific cancer cell lines, suggesting potential as an anticancer agent .

The mechanism underlying the biological activity of this compound is likely multifaceted:

  • Antiviral Mechanism : It may inhibit viral replication post-entry by affecting intracellular pH or membrane fusion.
  • Antibacterial Mechanism : The compound could disrupt bacterial cell wall synthesis or function as a competitive inhibitor for essential enzymes.
  • Cytotoxic Mechanism : It may induce apoptosis in cancer cells through pathways involving oxidative stress or DNA damage.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Ethyl 2-(difluoromethyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via a modified Hantzsch reaction, analogous to the protocol for Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-tetrahydroquinoline-3-carboxylate . Key steps include:

  • Condensation of 3-aminocyclohex-2-enone with ethyl acetoacetate and a difluoromethyl-substituted aldehyde.
  • Oxidation of the intermediate 1,4-dihydropyridine derivative using H₂O₂ in the presence of a PEG-ionic liquid composite catalyst (50 mol%) at 60°C for 3 hours.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) and recrystallization (dichloromethane/hexane).
    • Critical Parameters : Reaction temperature (>60°C) and catalyst loading significantly impact yield. The difluoromethyl group may require inert conditions to prevent hydrolysis.

Q. How is the crystal structure of this compound determined, and what are its key conformational features?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using a Rigaku R-AXIS RAPID diffractometer (Mo-Kα radiation, λ = 0.71073 Å) is standard . For analogous compounds:

  • Space Group : Monoclinic P21/cP2_1/c (common for tetrahydroquinoline derivatives) .
  • Conformation : The non-aromatic fused ring adopts a boat conformation, with the difluoromethyl group influencing puckering amplitudes (quantified via Cremer-Pople coordinates ).
  • Intermolecular Interactions : Weak C–H⋯O hydrogen bonds stabilize layered packing, similar to Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-tetrahydroquinoline-3-carboxylate .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group influence the compound’s reactivity in catalytic transformations?

  • Methodological Answer :

  • Electron-Withdrawing Nature : The -CF₂H group decreases electron density at the quinoline ring, enhancing electrophilic substitution at the 4-position. This can be validated via DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces.
  • Catalytic Applications : In Pd-catalyzed cross-coupling reactions, the difluoromethyl group may sterically hinder transmetallation, requiring bulky ligands (e.g., XPhos) to improve efficiency.

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) caused by dynamic ring puckering?

  • Methodological Answer :

  • Variable-Temperature NMR : Perform experiments at 223–298 K to slow conformational interconversion. For example, coalescence temperatures for cyclohexenone ring protons in similar compounds occur near 250 K .
  • 2D NOESY : Detect through-space correlations between axial protons and the difluoromethyl group to confirm preferred puckered conformers.
  • Crystallographic Validation : Compare solution-state NMR data with SC-XRD results to identify dominant conformers .

Data Analysis and Interpretation

Q. How to analyze discrepancies in crystallographic refinement metrics (e.g., RR-factors) across derivatives?

  • Methodological Answer :

  • Refinement Software : Use SHELXL for high-resolution data (R1<0.05R1 < 0.05) and SHELXE for twinned or low-resolution datasets .
  • Common Pitfalls : Disordered difluoromethyl groups require anisotropic displacement parameter (ADP) constraints. For example, in Ethyl 4-(5-bromo-2-hydroxyphenyl)-hexahydroquinoline derivatives, disorder modeling reduced wR2wR2 from 0.15 to 0.10 .
  • Validation Tools : Check PLATON alerts for missed symmetry or hydrogen-bonding inconsistencies .

Key Challenges in Research

  • Conformational Dynamics : The tetrahydroquinoline ring’s puckering complicates NMR interpretation; use hybrid DFT/MD simulations to correlate solution and solid-state behavior .
  • Catalytic Functionalization : The difluoromethyl group’s steric bulk may necessitate tailored catalysts, as seen in hindered Suzuki-Miyaura couplings of polyhalogenated quinolines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.